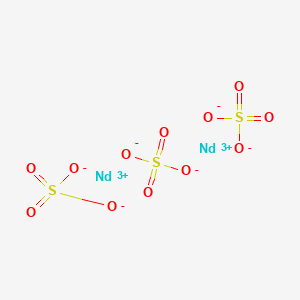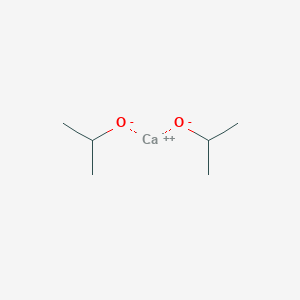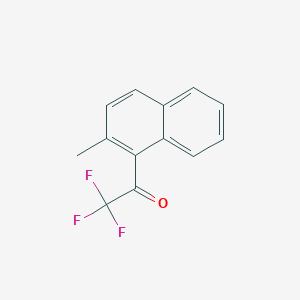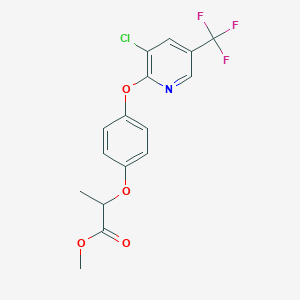![molecular formula C13H16O2 B155442 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate CAS No. 1640-06-8](/img/structure/B155442.png)
8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of tricyclic decalin and has been found to exhibit various biochemical and physiological effects. In 2.1.02,6]dec-4-enyl prop-2-enoate.
Aplicaciones Científicas De Investigación
8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to modulate the immune system and improve cognitive function. Due to these properties, 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate has been studied in various research fields, including cancer research, neurology, and immunology.
Mecanismo De Acción
The mechanism of action of 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate is not fully understood. However, studies have suggested that this compound may exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been found to modulate the activity of various enzymes and transcription factors involved in cellular signaling.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate exhibits various biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory conditions and diseases associated with oxidative stress. It has also been shown to modulate the immune system, which may make it useful in the treatment of autoimmune diseases. Additionally, 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate has been found to improve cognitive function, which may make it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate has several advantages for lab experiments. This compound is readily available and can be synthesized in high yield and purity using a simple synthesis method. It also exhibits a wide range of biochemical and physiological effects, making it useful in various research fields. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain research areas. Additionally, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate. One potential area of research is the development of new therapeutic agents based on this compound. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for the treatment of various diseases. Another potential area of research is the elucidation of its mechanism of action. Understanding how this compound exerts its effects may lead to the development of more targeted therapies. Additionally, further studies are needed to determine its safety and efficacy in humans, which may pave the way for its use in clinical settings.
Conclusion:
In conclusion, 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate is a chemical compound with potential applications in scientific research. Its synthesis method is well-established, and it exhibits a wide range of biochemical and physiological effects. While its mechanism of action is not fully understood, it has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. Further research is needed to fully elucidate its mechanism of action and determine its safety and efficacy in humans. Overall, 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate is a promising compound for use in scientific research and may have potential applications in the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate involves the reaction of tricyclo[5.2.1.02,6]dec-8-ene-3-one with acryloyl chloride in the presence of a base. This reaction leads to the formation of 8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate in high yield and purity. This synthesis method has been optimized and is widely used in the production of this compound for scientific research purposes.
Propiedades
Número CAS |
1640-06-8 |
|---|---|
Nombre del producto |
8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate |
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
8-tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h2-3,5,8-12H,1,4,6-7H2 |
Clave InChI |
GLNUYPZDQPMHMF-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC1CC2CC1C3C2CC=C3 |
SMILES canónico |
C=CC(=O)OC1CC2CC1C3C2CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



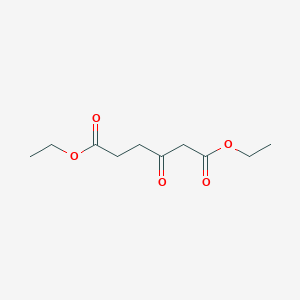
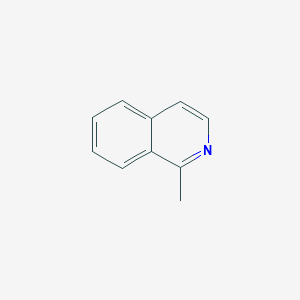
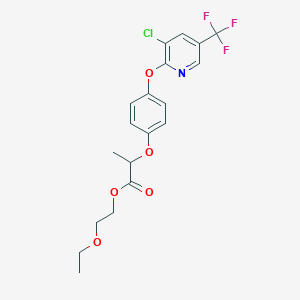
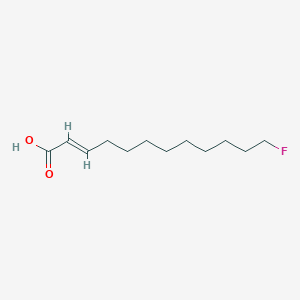

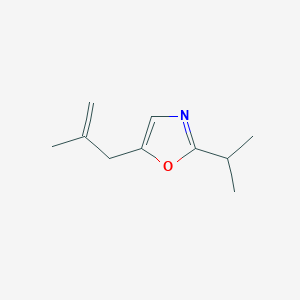
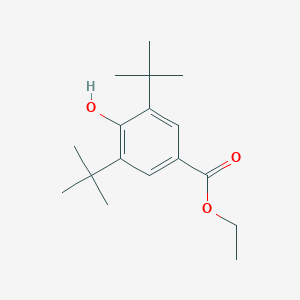
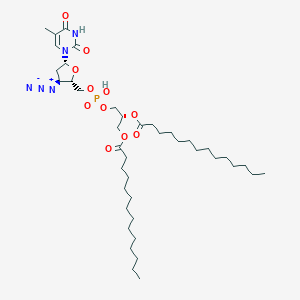
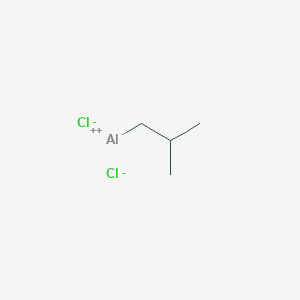
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)
